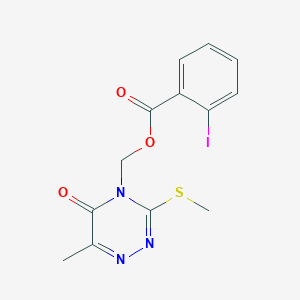

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-iodobenzoate

説明

The compound "(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-iodobenzoate" features a 1,2,4-triazin-5-one core substituted with a methyl group at position 6 and a methylthio group at position 3. The triazinone moiety is esterified with a 2-iodobenzoate group, introducing steric and electronic effects due to the bulky iodine atom. While direct synthesis data for this compound are absent in the provided evidence, structurally related triazinone derivatives are synthesized via reactions involving 4-amino-6-methyl-3-thioxo-triazin-5-one intermediates under nanoparticle catalysis (e.g., CdI₂) . The iodine substituent may enhance stability or reactivity compared to lighter halogens, though its specific role requires further investigation.

特性

IUPAC Name |

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12IN3O3S/c1-8-11(18)17(13(21-2)16-15-8)7-20-12(19)9-5-3-4-6-10(9)14/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZXPIIJNMRFGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)COC(=O)C2=CC=CC=C2I)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12IN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Starting Materials: : The synthesis typically begins with readily available reagents like 2-iodobenzoic acid, methylthio groups, and precursor triazines.

Reaction Steps: : The initial step involves the formation of the triazinone ring, followed by the introduction of the methylthio group. Subsequently, the 2-iodobenzoate esterification is performed.

Reaction Conditions: : Standard organic synthesis conditions such as the use of inert atmospheres, temperature control, and specific solvents like dichloromethane or acetonitrile are maintained.

Industrial Production Methods: The industrial production of this compound often employs optimized routes to enhance yield and purity, using robust catalytic systems and automated synthetic reactors to manage large-scale synthesis efficiently.

化学反応の分析

Types of Reactions

Substitution Reactions: : The iodine atom allows for various nucleophilic substitution reactions, introducing different functional groups.

Oxidation and Reduction: : The compound can undergo oxidation to form sulfoxides or sulfones and reduction reactions affecting the triazinone ring.

Hydrolysis: : Acidic or basic conditions can hydrolyze the ester bond, yielding 2-iodobenzoic acid and triazine derivatives.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Nucleophiles: : Amines, thiols, and alcohols are frequently employed.

Major Products

Substituted triazines, iodobenzoic acid derivatives, and their oxidized/reduced forms.

科学的研究の応用

The compound (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-iodobenzoate serves several important roles in scientific research:

Chemistry: : Acts as a precursor in synthesizing other heterocyclic compounds.

Biology: : Investigated for its potential as a molecular probe or ligand in biological assays.

Medicine: : Explored for its antimicrobial and anticancer properties, given its complex molecular structure.

Industry: : Utilized in material science for creating specialized polymers or resins.

作用機序

Molecular Targets and Pathways: : The mechanism by which this compound exerts its effects involves interaction with specific biological targets. For instance, its iodobenzoate group may bind to enzyme active sites, disrupting normal enzymatic activity. The triazinone ring can interact with nucleic acids or proteins, altering their functions.

Pathways: : Depending on its application, the compound can affect various cellular pathways, including signaling cascades, gene expression, and metabolic processes.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with several triazinone and benzoate derivatives:

[6-Methyl-3-(methylthio)-5-oxo-triazin-4-yl]methyl 5-chloro-2-nitrobenzoate (CAS 877643-16-8) Molecular Formula: C₁₃H₁₁ClN₄O₅S Key Differences: Substitution of iodine with chlorine and a nitro group at the benzoate’s 2-position.

Diethyl {(6-substituted-chromen-4-yl)[(6-methyl-3-thioxo-triazin-4-yl)amino]methyl}phosphonates Core Similarity: The triazinone core with methyl and methylthio groups. Key Differences: Phosphonate esters replace the benzoate group, likely affecting solubility and biological activity .

Benzimidazole-Triazole Derivatives (e.g., Compounds 5b–5h in )

- Examples :

- 5b: 4-Cyanophenyl substituent (83% yield, m.p. 239–240°C)

- 5c: 4-Fluorophenyl substituent (77% yield, m.p. 255–256°C) Key Differences: Benzimidazole-triazole scaffolds differ from triazinone-benzoate systems. However, substituent variations (e.g., halogens, nitriles) highlight how electronic properties influence melting points and synthetic yields .

Physical and Chemical Properties

Limited data for the target compound necessitate inferences from analogues:

- Iodine vs.

生物活性

The compound (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-iodobenzoate is a complex organic molecule with potential biological activities. It features a triazine core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₃H₁₂IN₃O₃S

- Molecular Weight : 417.22 g/mol

- CAS Number : 877642-89-2

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the methylthio group and the triazine ring may facilitate these interactions, potentially leading to modulation of enzyme activity or receptor signaling pathways. Further studies are needed to elucidate the precise mechanisms involved.

Biological Activities

Preliminary studies indicate that (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-iodobenzoate may exhibit various biological activities:

-

Antimicrobial Activity :

- The compound has shown promising results against several bacterial strains. For instance, it was tested for its growth inhibitory effects using the MTT assay against tumor cell lines and demonstrated significant antimicrobial properties against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1000 μg/mL .

-

Antitumor Activity :

- In vitro studies have suggested that this compound may inhibit the growth of certain cancer cell lines. The specific mechanisms and efficacy in vivo remain to be fully characterized.

-

Antioxidative Properties :

- Compounds with similar structures have been noted for their antioxidative activities, indicating potential for further exploration in oxidative stress-related conditions.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study demonstrated that derivatives of related triazine compounds exhibited superior antibacterial activity compared to standard antibiotics like ampicillin. This suggests that (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-iodobenzoate could be developed further as a novel antimicrobial agent .

Future Directions

Further research is essential to explore the full potential and mechanisms of action of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-iodobenzoate. Key areas for future studies include:

- Detailed pharmacokinetic and pharmacodynamic evaluations.

- Exploration of structure–activity relationships to optimize efficacy.

- Clinical trials to assess safety and effectiveness in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。